![molecular formula C14H23NO6 B1290096 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 886362-27-2](/img/structure/B1290096.png)

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

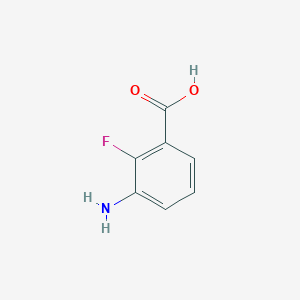

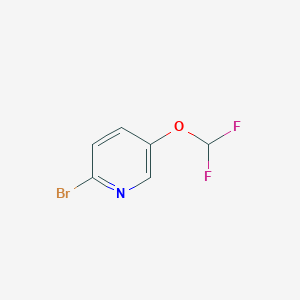

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a chemical compound with the molecular formula C14H23NO6 . It is also known by other names such as 8-N-Boc-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is characterized by the presence of a spirocyclic ring system, an amino group, and a carboxylic acid group . The compound has a molecular weight of 301.34 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 470.2±45.0 °C at 760 mmHg, and a flash point of 238.2±28.7 °C . It has a molar refractivity of 73.5±0.4 cm3, and a molar volume of 241.0±5.0 cm3 . The compound has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research where it serves as a building block for the synthesis of complex peptides. The Boc (tert-butoxycarbonyl) group in the compound is particularly useful for protecting the amino group during peptide synthesis, allowing for the selective deprotection and coupling of amino acids .

Pharmaceutical Intermediate

As an intermediate in pharmaceutical synthesis, this spirocyclic compound can be used to create novel pharmacophores. Its unique structure may impart desirable pharmacokinetic properties to the resulting drugs, such as increased membrane permeability or metabolic stability .

Material Science

In material science, the compound’s rigid backbone can be incorporated into polymers to enhance their mechanical strength or to create novel polymer architectures. This could lead to the development of new materials with specific properties like biodegradability or elasticity .

Bioconjugation

The compound’s functional groups make it suitable for bioconjugation applications. It can be used to link biomolecules to various surfaces or to each other, which is valuable in creating targeted drug delivery systems or diagnostic tools .

Organic Synthesis

In organic synthesis, this compound can act as a chiral auxiliary or a scaffold. Its spirocyclic structure can induce chirality in resulting molecules, which is crucial for the synthesis of enantiomerically pure substances .

Chemical Biology

Chemical biologists can use this compound to probe the function of biological systems. By incorporating it into small molecules that interact with proteins or nucleic acids, researchers can study the biological activity and interactions within cells .

Catalysis

The compound can be used in catalysis to influence reaction pathways. Its structure could be part of a catalyst system that enhances the rate or selectivity of chemical reactions, which is beneficial in green chemistry applications .

Propriétés

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEUODXDPTZPSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624570 |

Source

|

| Record name | 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-27-2 |

Source

|

| Record name | 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

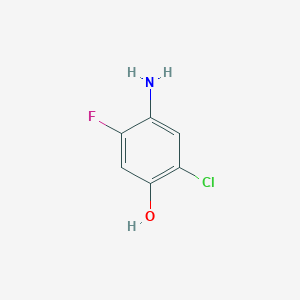

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)

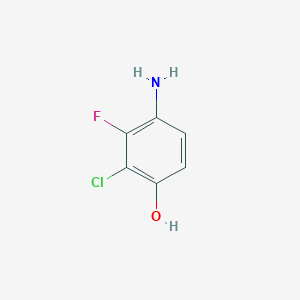

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

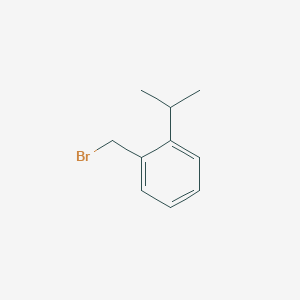

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)